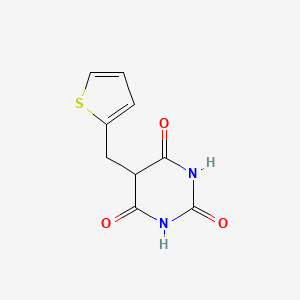![molecular formula C16H18ClN3O B1221160 N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)
N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Antagonism
Molecular Interaction with CB1 Cannabinoid Receptor
The compound N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide has been studied for its interaction with the CB1 cannabinoid receptor. The research focused on conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models. It was found that the compound's N1 aromatic ring plays a significant role in the steric binding interaction with the receptor, similar to cannabinoid agonists (Shim et al., 2002).
CB1R Inverse Agonist for Obesity Treatment
Another study discovered N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide as a novel cannabinoid-1 receptor (CB1R) inverse agonist. This compound showed promise in the treatment of obesity by reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism (Yan et al., 2010).
Characterization and Synthesis
Characterization in Pharmaceutical Development
The compound has been characterized using high-performance liquid chromatography/mass spectrometry (HPLC/MS) to identify key structural characteristics. This characterization is crucial for synthesis optimization and the preparation of stable formulations for toxicity studies and clinical trials (Burinsky et al., 1994).
Synthesis and Antimycobacterial Screening
The synthesis of derivatives of N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide and their in vitro antitubercular activities have been explored. One derivative showed significant antitubercular activity and no toxicity against a normal cell line, indicating potential for further drug development (Nayak et al., 2016).
Anticancer and Antimicrobial Agents
Derivatives of the compound have been synthesized and studied for their anticancer activity against a variety of cancer cell lines. Additionally, these compounds demonstrated potent antimicrobial activity, indicating their potential use in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Biological and Pharmacological Activities
Structure-Activity Relationships
A study explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research is crucial for understanding the therapeutic potential of such compounds in antagonizing harmful side effects of cannabinoids (Lan et al., 1999).
Insecticidal Activity
The insecticidal activity of carbamoylated and acylated pyrazolines, which are derivatives of the compound, has been examined. This includes studies on their efficacy against common pests such as cockroaches and house flies (Hasan et al., 1996).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Protective Effects Against Oxidative Stress and DNA Damage
A study on a pyrazolecarboxamide derivative demonstrated its protective effects against lead nitrate-induced oxidative stress and DNA damage in African catfish. This shows the potential of such derivatives in minimizing the effects of lead toxicity (Soliman et al., 2019).
Propiedades
Nombre del producto |
N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide |
|---|---|
Fórmula molecular |
C16H18ClN3O |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C16H18ClN3O/c17-14-7-5-12(6-8-14)10-20-11-15(9-18-20)19-16(21)13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,19,21) |
Clave InChI |
DYVWKUVAQABNDB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



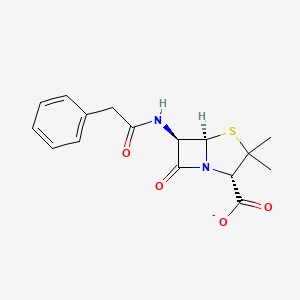
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1221079.png)
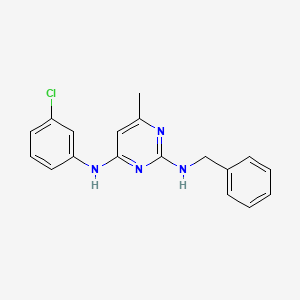
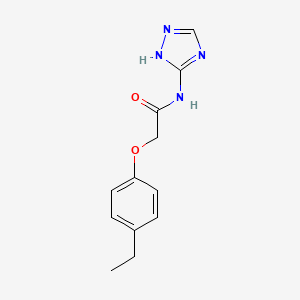
![1-[4-[(2-Methyl-4-quinolinyl)amino]phenyl]ethanone](/img/structure/B1221084.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B1221088.png)
![1-(4-methylphenyl)-2-[3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]ethanone](/img/structure/B1221090.png)
![1-(4-Fluorophenyl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1221091.png)
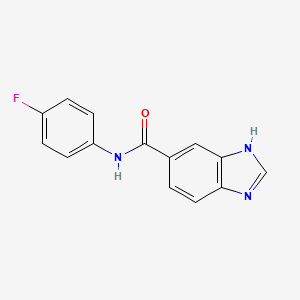
![[5,6-Dimethyl-3-(pyridin-4-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(2-furanyl)methanone](/img/structure/B1221095.png)
![3-[(6-Methyl-4-phenyl-2-quinazolinyl)amino]-1-propanol](/img/structure/B1221099.png)
![2-(1,3-Dimethyl-2-benzimidazolylidene)-4-[(6-ethyl-4-thieno[2,3-d]pyrimidinyl)thio]-3-oxobutanenitrile](/img/structure/B1221100.png)
![4-chlorobenzenesulfonic acid [4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] ester](/img/structure/B1221101.png)
